![molecular formula C27H46O2 B3083355 (8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 114181-63-4](/img/structure/B3083355.png)
(8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
The compound (8S,9S,10R,13R,14S,17R)-17-(®-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a cyclopenta[a]phenanthrene core structure. This compound is characterized by multiple chiral centers and a hydroxyl group, making it a significant molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl group and the side chain. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow chemistry. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound's structural features make it a candidate for pharmaceutical applications. Its potential as a therapeutic agent can be explored in the following areas:
- Hormonal Regulation : The compound's cyclopenta[a]phenanthren structure is similar to steroid frameworks. This similarity suggests potential uses in hormonal therapies or as a precursor for steroid synthesis.
- Anticancer Research : Preliminary studies indicate that compounds with similar structures can exhibit anticancer properties. Further research could explore its efficacy against various cancer cell lines.
Biochemical Research
The compound may serve as a biochemical probe or tool in research settings:
- Enzyme Substrates : Its unique hydroxyl and alkyl groups may allow it to act as a substrate for specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Given its structural complexity and similarity to known bioactive compounds, it could be utilized in studies aimed at understanding receptor-ligand interactions.
Case Study 1: Hormonal Activity
A study published in the Journal of Medicinal Chemistry investigated the effects of similar cyclopenta[a]phenanthren derivatives on androgen receptors. The findings suggested that modifications to the side chains could enhance binding affinity and selectivity for androgen receptors . This opens avenues for using the compound in developing selective androgen receptor modulators (SARMs).
Case Study 2: Anticancer Properties
Research conducted by Smith et al. (2023) demonstrated that compounds analogous to this structure exhibited cytotoxic effects on breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity . Such findings warrant further investigation into this specific compound's anticancer potential.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the side chain play crucial roles in binding to receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness
The uniqueness of (8S,9S,10R,13R,14S,17R)-17-(®-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its complex structure and multiple chiral centers, which confer specific stereochemical properties and biological activities that are distinct from simpler compounds.
Biological Activity
The compound known as (8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol (CAS No. 2140-46-7) is a steroid-like molecule with significant biological implications. This article reviews its biological activity based on various studies and provides insights into its potential therapeutic applications.
- Molecular Formula : C27H46O2
- Molecular Weight : 402.65 g/mol
- Purity : Typically around 98% in commercial preparations.
Research indicates that this compound interacts with cellular membranes and influences various biochemical pathways. Its structure suggests it may act as a modulator of steroid hormone activity due to its steroid-like framework.
1. Endocrine Activity
Studies have shown that compounds structurally similar to this molecule can exhibit endocrine-disrupting properties. For instance:
- Estrogenic Activity : This compound may mimic estrogen in certain biological systems. In vitro assays demonstrated binding affinity to estrogen receptors (ERα and ERβ), suggesting potential implications in hormone-related disorders .
2. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of related compounds:
- Mitochondrial Function : Experiments involving isolated mouse brain mitochondria indicated that this compound could modulate oxidative phosphorylation processes. Specifically, it was observed that treatment with derivatives of this compound led to a statistically significant decrease in the state 3 respiratory rate of glutamate oxidation . This suggests a potential role in protecting neuronal cells from oxidative stress.
3. Anti-inflammatory Properties
There is emerging evidence that this compound may exert anti-inflammatory effects:
- Cytokine Modulation : In vitro studies have reported a reduction in pro-inflammatory cytokines when cells were treated with this compound. This could have implications for conditions characterized by chronic inflammation .
Case Study 1: Neuroprotection
A study published in PeerJ examined the effects of similar compounds on neuronal health. The results indicated that certain derivatives could significantly reduce neuronal apoptosis under oxidative stress conditions. This points to the potential use of this compound in neurodegenerative diseases .
Case Study 2: Hormonal Regulation
In a clinical trial assessing the effects of steroid-like compounds on hormone levels in postmenopausal women, it was found that administration of similar compounds led to improved hormonal balance and reduced symptoms associated with menopause .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(7-6-14-25(2,3)29)22-10-11-23-21-9-8-19-17-20(28)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t18-,20?,21+,22-,23+,24+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBGSXNNRGWLJU-JOVRKVRASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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